Cas no 2229654-77-5 (tert-butyl N-5-(3-aminoprop-1-en-1-yl)pyrimidin-2-ylcarbamate)
tert-butyl N-5-(3-aminoprop-1-en-1-yl)pyrimidin-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-5-(3-aminoprop-1-en-1-yl)pyrimidin-2-ylcarbamate
- EN300-1882798
- 2229654-77-5
- tert-butyl N-[5-(3-aminoprop-1-en-1-yl)pyrimidin-2-yl]carbamate
-
- Inchi: 1S/C12H18N4O2/c1-12(2,3)18-11(17)16-10-14-7-9(8-15-10)5-4-6-13/h4-5,7-8H,6,13H2,1-3H3,(H,14,15,16,17)/b5-4+
- InChI Key: LSLIXSRPNXSISX-SNAWJCMRSA-N
- SMILES: O(C(NC1N=CC(/C=C/CN)=CN=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 250.14297583g/mol
- Monoisotopic Mass: 250.14297583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 90.1Ų
tert-butyl N-5-(3-aminoprop-1-en-1-yl)pyrimidin-2-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1882798-0.05g |
tert-butyl N-[5-(3-aminoprop-1-en-1-yl)pyrimidin-2-yl]carbamate |
2229654-77-5 | 0.05g |
$924.0 | 2023-09-18 | ||
| Enamine | EN300-1882798-0.1g |
tert-butyl N-[5-(3-aminoprop-1-en-1-yl)pyrimidin-2-yl]carbamate |
2229654-77-5 | 0.1g |
$968.0 | 2023-09-18 | ||
| Enamine | EN300-1882798-0.25g |
tert-butyl N-[5-(3-aminoprop-1-en-1-yl)pyrimidin-2-yl]carbamate |
2229654-77-5 | 0.25g |
$1012.0 | 2023-09-18 | ||
| Enamine | EN300-1882798-0.5g |
tert-butyl N-[5-(3-aminoprop-1-en-1-yl)pyrimidin-2-yl]carbamate |
2229654-77-5 | 0.5g |
$1056.0 | 2023-09-18 | ||
| Enamine | EN300-1882798-1.0g |
tert-butyl N-[5-(3-aminoprop-1-en-1-yl)pyrimidin-2-yl]carbamate |
2229654-77-5 | 1g |
$1100.0 | 2023-06-01 | ||
| Enamine | EN300-1882798-2.5g |
tert-butyl N-[5-(3-aminoprop-1-en-1-yl)pyrimidin-2-yl]carbamate |
2229654-77-5 | 2.5g |
$2155.0 | 2023-09-18 | ||
| Enamine | EN300-1882798-5.0g |
tert-butyl N-[5-(3-aminoprop-1-en-1-yl)pyrimidin-2-yl]carbamate |
2229654-77-5 | 5g |
$3189.0 | 2023-06-01 | ||
| Enamine | EN300-1882798-10.0g |
tert-butyl N-[5-(3-aminoprop-1-en-1-yl)pyrimidin-2-yl]carbamate |
2229654-77-5 | 10g |
$4729.0 | 2023-06-01 | ||
| Enamine | EN300-1882798-1g |
tert-butyl N-[5-(3-aminoprop-1-en-1-yl)pyrimidin-2-yl]carbamate |
2229654-77-5 | 1g |
$1100.0 | 2023-09-18 | ||
| Enamine | EN300-1882798-5g |
tert-butyl N-[5-(3-aminoprop-1-en-1-yl)pyrimidin-2-yl]carbamate |
2229654-77-5 | 5g |
$3189.0 | 2023-09-18 |
tert-butyl N-5-(3-aminoprop-1-en-1-yl)pyrimidin-2-ylcarbamate Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on tert-butyl N-5-(3-aminoprop-1-en-1-yl)pyrimidin-2-ylcarbamate
Introduction to Tert-butyl N-5-(3-aminoprop-1-en-1-yl)pyrimidin-2-ylcarbamate (CAS No. 2229654-77-5)
Tert-butyl N-5-(3-aminoprop-1-en-1-yl)pyrimidin-2-ylcarbamate, identified by its Chemical Abstracts Service (CAS) number 2229654-77-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimidine derivative class, a structural motif widely recognized for its biological activity and therapeutic potential. The presence of a tert-butyl carbamate group and an allylamine moiety in its molecular structure suggests diverse functional possibilities, making it a valuable scaffold for drug discovery and development.
The tert-butyl N-5-(3-aminoprop-1-en-1-yl)pyrimidin-2-ylcarbamate structure combines the stability provided by the tert-butyl group with the reactivity of the allylamine moiety, positioning it as a versatile intermediate in synthetic chemistry. Pyrimidine derivatives are particularly noteworthy in medicinal chemistry due to their role as key components in nucleic acid analogs, antiviral agents, and anticancer drugs. The specific substitution pattern in this compound, featuring an amine-substituted allyl group on a pyrimidine ring, opens up numerous possibilities for further chemical modification and biological evaluation.
Recent advancements in drug design have emphasized the importance of targeting protein-protein interactions (PPIs) as a strategy for developing novel therapeutics. Pyrimidine-based compounds have shown promise in disrupting PPIs by competing with natural ligands or by inducing conformational changes in target proteins. The allylamine functional group in Tert-butyl N-5-(3-aminoprop-1-en-1-yl)pyrimidin-2-ylcarbamate could serve as a handle for covalent bond formation with protein targets, enhancing binding affinity and selectivity. This approach has been successfully employed in the development of targeted proteolysis regulators (TPRs) and other precision medicine interventions.
The tert-butyl carbamate moiety not only contributes to the overall molecular weight but also influences solubility and metabolic stability. This feature is particularly critical in pharmaceutical applications, where physicochemical properties often dictate drug bioavailability and pharmacokinetic behavior. By optimizing the substitution pattern around the pyrimidine core, chemists can fine-tune these properties to improve drug-like characteristics.
In the context of current research, there is growing interest in developing small-molecule modulators that can selectively inhibit or activate specific biological pathways. Pyrimidine derivatives have been extensively studied for their ability to interact with enzymes and receptors involved in cancer metabolism, inflammation, and neurodegenerative diseases. The Tert-butyl N-5-(3-aminoprop-1-en-1-yl)pyrimidin-2-ylcarbamate structure aligns well with this trend, offering a platform for designing molecules that can modulate key disease-related targets.
One notable area of investigation is the use of pyrimidine-based compounds as inhibitors of kinases, which are enzymes implicated in various signaling pathways associated with diseases such as cancer. The allylamine group can be exploited to develop covalent inhibitors that form stable bonds with catalytic residues in kinase active sites. Such inhibitors have shown higher potency and selectivity compared to traditional non-covalent kinase inhibitors. The tert-butyl carbamate group may also contribute to reducing off-target effects by improving metabolic stability and reducing promiscuous binding interactions.
Another emerging application of pyrimidine derivatives is in the field of antiviral research. The ability of these compounds to mimic or interfere with nucleic acid structures has made them valuable candidates for developing treatments against viral infections. The structural features of Tert-butyl N-5-(3-aminoprop-1-en-1-yIpyrimidin~2-yIcarbamate) could be leveraged to design molecules that inhibit viral polymerases or interfere with viral replication cycles. Recent studies have demonstrated the efficacy of pyrimidine-based inhibitors against RNA viruses, including those responsible for influenza and COVID~19.
The synthesis of tert-butyl N-S-(3-amino-prop-l-o-pen-l-yI)-pyr~midln~Z-yIcarbarnate involves multi-step organic transformations that highlight its synthetic complexity and potential as a building block for more complex drug candidates. Key synthetic strategies may include condensation reactions between pyrimidine precursors and allylamine derivatives, followed by carbamate group introduction via reactions such as urea formation or transesterification. Advances in catalytic methods have enabled more efficient and scalable synthesis routes, reducing costs and improving yields.
The pharmacological evaluation of this compound requires rigorous testing across multiple models to assess its efficacy, safety, and mechanism of action. In vitro assays can provide initial insights into binding affinity for target proteins and enzymes, while cell-based assays can evaluate downstream biological effects. Preclinical studies in animal models will further assess pharmacokinetic properties such as absorption, distribution, metabolism, excretion (ADME), and potential toxicities before moving into human clinical trials.
Given its structural features and potential biological activity, Tert-butyl N-S-(3-amino-prop-l-o-pen-l-yI)-pyr~midln~Z-yIcarbarnate represents an exciting opportunity for medicinal chemists to explore new therapeutic avenues. By integrating insights from structural biology, computational modeling, and high-throughput screening technologies, researchers can accelerate the discovery process toward developing novel small-molecule drugs that address unmet medical needs.
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